molecular formula C11H15BrN2O2 B7165958 N-(3-bromopyridin-4-yl)-3-methoxy-2,2-dimethylpropanamide

N-(3-bromopyridin-4-yl)-3-methoxy-2,2-dimethylpropanamide

Cat. No.: B7165958
M. Wt: 287.15 g/mol
InChI Key: BRMXWRNAQVIVEN-UHFFFAOYSA-N
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Description

N-(3-bromopyridin-4-yl)-3-methoxy-2,2-dimethylpropanamide is a chemical compound that belongs to the class of pyridine derivatives It features a bromine atom attached to the pyridine ring, which is further connected to a methoxy group and a dimethylpropanamide moiety

Properties

IUPAC Name

N-(3-bromopyridin-4-yl)-3-methoxy-2,2-dimethylpropanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15BrN2O2/c1-11(2,7-16-3)10(15)14-9-4-5-13-6-8(9)12/h4-6H,7H2,1-3H3,(H,13,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BRMXWRNAQVIVEN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(COC)C(=O)NC1=C(C=NC=C1)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15BrN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-bromopyridin-4-yl)-3-methoxy-2,2-dimethylpropanamide typically involves the reaction of 3-bromopyridine with appropriate reagents to introduce the methoxy and dimethylpropanamide groups. One common method involves the use of α-bromoketones and 2-aminopyridines under different reaction conditions. For instance, N-(pyridin-2-yl)amides can be formed in toluene via C–C bond cleavage promoted by iodine (I2) and tert-butyl hydroperoxide (TBHP) under mild and metal-free conditions .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

N-(3-bromopyridin-4-yl)-3-methoxy-2,2-dimethylpropanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to remove or alter specific functional groups.

    Substitution: The bromine atom on the pyridine ring can be substituted with other nucleophiles, leading to the formation of new derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like TBHP, reducing agents such as sodium borohydride (NaBH4), and nucleophiles like amines or thiols. Reaction conditions may vary depending on the desired transformation, but typically involve controlled temperatures and the use of appropriate solvents.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of derivatives with different functional groups replacing the bromine atom.

Scientific Research Applications

N-(3-bromopyridin-4-yl)-3-methoxy-2,2-dimethylpropanamide has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and materials.

    Biology: The compound can be employed in the study of biological pathways and interactions, particularly those involving pyridine derivatives.

    Industry: The compound can be used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of N-(3-bromopyridin-4-yl)-3-methoxy-2,2-dimethylpropanamide involves its interaction with specific molecular targets and pathways. The bromine atom and the pyridine ring play crucial roles in its binding affinity and selectivity towards these targets. The compound may act by modulating enzyme activity, receptor binding, or other biochemical processes, depending on its specific application.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to N-(3-bromopyridin-4-yl)-3-methoxy-2,2-dimethylpropanamide include other pyridine derivatives such as:

  • N-(pyridin-2-yl)amides
  • 3-bromoimidazo[1,2-a]pyridines

Uniqueness

What sets this compound apart from similar compounds is its unique combination of functional groups, which confer specific chemical and biological properties. The presence of the methoxy and dimethylpropanamide groups, along with the bromine atom, allows for diverse chemical modifications and applications.

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